Ethyl 3-(piperidin-4-yl)propanoate hydrochloride
Overview
Description
Ethyl 3-(piperidin-4-yl)propanoate hydrochloride is an organic compound that is widely used in scientific research. It is commonly referred to as EPP hydrochloride and is a white crystalline powder. EPP hydrochloride is a chemical compound that is used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Scientific Research Applications
Polymer Chemistry and Materials Science
Enzymatic Synthesis and Biomedical Applications : Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate (EHMPP) has been utilized in the enzymatic synthesis of poly(β-amino esters) and their copolymers, demonstrating potential as biodegradable biomaterials for biomedical applications, such as gene delivery. The thermal and crystalline properties of these polymers indicate their suitability for specific biomedical uses due to their semi-crystalline nature and thermal degradation characteristics (Martino, Scandola, & Jiang, 2012).
Medicinal Chemistry
Anticancer and Cytotoxic Agents : Research has shown the synthesis of compounds related to Ethyl 3-(piperidin-4-yl)propanoate hydrochloride, demonstrating significant cytotoxicity towards murine and human tumor cells. These compounds represent a new class of cytotoxic agents, with certain derivatives showing promising activity against colon cancers, highlighting the potential for the development of new anticancer drugs (Dimmock et al., 1998).
Urease Inhibition : Novel indole-based scaffolds incorporating Ethyl 3-(piperidin-4-yl)propanoate hydrochloride derivatives have been synthesized and evaluated for their urease inhibitory activity. These compounds have been identified as potent inhibitors, with certain derivatives showing competitive inhibition against the enzyme, suggesting their potential application in the treatment of diseases associated with urease activity (Nazir et al., 2018).
Analytical Chemistry
Identification and Analysis in Biological Matrices : Ethyl 3-(piperidin-4-yl)propanoate hydrochloride and its related compounds have been characterized using various spectroscopic and analytical techniques. A qualitative and quantitative method of analysis using liquid chromatography and mass spectrometry has been developed for the determination of these compounds in biological matrices, including blood, urine, and vitreous humor. This method facilitates the identification and quantification of these substances in forensic and toxicological investigations (De Paoli et al., 2013).
properties
IUPAC Name |
ethyl 3-piperidin-4-ylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)4-3-9-5-7-11-8-6-9;/h9,11H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXBQANXXKTODS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630139 | |
Record name | Ethyl 3-(piperidin-4-yl)propanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(piperidin-4-yl)propanoate hydrochloride | |
CAS RN |
473987-06-3 | |
Record name | Ethyl 3-(piperidin-4-yl)propanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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